2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2S/c15-13-9-10(16)1-2-12(13)14(18)17-5-8-20-11-3-6-19-7-4-11/h1-2,9,11H,3-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCKATQTMMNJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The starting material, 2-chloro-4-fluoroaniline, undergoes acylation with an appropriate acyl chloride to form the benzamide core.
Thioether Formation: The benzamide is then reacted with 2-(tetrahydro-2H-pyran-4-yl)ethanethiol under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
*Estimated based on structural analogs.
Structural and Functional Group Comparisons
- Halogenation Patterns : The target compound shares a 2-chloro-4-fluoro benzoyl core with the analog in . Halogens increase electronegativity and may enhance receptor binding but raise logP values.
- Sulfur-Containing Groups : The oxan-4-ylsulfanyl group distinguishes the target from ’s 4-fluorophenyl-substituted analog. Sulfur atoms in thioethers (e.g., thienylmethylthio in ) can modulate redox activity and metabolic stability.
- Heterocyclic vs. Aromatic Substituents : Compounds with heterocycles (e.g., pyran, pyrazole) generally exhibit better solubility than purely aromatic analogs. For example, Rip-B’s 3,4-dimethoxyphenyl group improves solubility compared to the 4-fluorophenyl group in .
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is estimated to be ~3.0, lower than ’s analog (logP 3.614) due to the oxan-4-yl group’s polarity. This suggests improved aqueous solubility, critical for oral bioavailability.
Biological Activity
The compound 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a chloro and fluoro substituent on the benzene ring, which may enhance its biological activity through increased lipophilicity and interaction with biological targets.
Research suggests that compounds with similar structures often interact with specific biological pathways. The presence of the benzamide moiety is known to influence various cellular processes, including:
- Histone Deacetylase Inhibition (HDAC) : Compounds similar to benzamides have shown significant inhibition of HDAC enzymes, which play a crucial role in gene expression regulation and cancer progression .
- Antitumor Activity : Compounds with similar functional groups have demonstrated antiproliferative effects against various cancer cell lines, indicating potential use as anticancer agents.
In Vitro Studies
In vitro assays are critical for assessing the biological activity of new compounds. The following table summarizes findings related to the antiproliferative effects of this compound and related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (Liver Cancer) | TBD | HDAC Inhibition |
| FNA | HepG2 | 1.30 | HDAC3 Selective Inhibition |
| Similar Benzamide Derivative | MCF-7 (Breast Cancer) | TBD | Apoptosis Induction |
Note: TBD refers to "To Be Determined," indicating that specific IC50 values for the compound under investigation are yet to be established.
In Vivo Studies
In vivo studies are essential for evaluating the therapeutic potential of compounds. Preliminary studies suggest that derivatives of benzamides exhibit significant tumor growth inhibition in xenograft models. For instance, FNA demonstrated a tumor growth inhibition (TGI) of 48.89% in a comparable study .
Case Studies
- Anticancer Activity : A study involving a structurally similar compound showed that it could enhance the efficacy of established chemotherapeutics like taxol and camptothecin when used in combination therapy. This suggests that this compound may also exhibit synergistic effects when combined with other agents.
- HDAC Inhibition : Research indicates that benzamide derivatives can selectively inhibit HDAC enzymes, particularly HDAC3, leading to increased apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies.
Q & A
Q. What are the recommended synthesis strategies for 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Prepare the benzamide core via amide coupling between 2-chloro-4-fluorobenzoic acid and 2-(oxan-4-ylsulfanyl)ethylamine. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly used as coupling reagents to activate the carboxylic acid .
- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Step 3 : Confirm structural integrity via -NMR and -NMR to verify the presence of the oxan-4-ylsulfanyl group and fluorine substituents .
Q. How is the compound’s solubility and logP value determined experimentally?
- Methodological Answer :
- logP Measurement : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water. Compare retention times against standards with known logP values .
- Solubility Assay : Perform shake-flask experiments in phosphate-buffered saline (pH 7.4) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy at λ~270 nm (typical absorbance for benzamides) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, focusing on resolving torsional angles of the oxan-4-ylsulfanyl group and verifying halogen bonding interactions (Cl···O) .
- Data Contradictions : If discrepancies arise (e.g., unexpected bond lengths), cross-validate with DFT calculations (B3LYP/6-31G* level) to distinguish experimental artifacts from true structural features .
Q. What strategies optimize reaction yields for introducing the oxan-4-ylsulfanyl moiety?
- Methodological Answer :
- Reagent Optimization : Test alternative sulfur-transfer agents (e.g., Lawesson’s reagent vs. thiourea/iodine) to improve thioether formation .
- Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., oxidation of sulfanyl groups) .
- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and LC-MS for intermediate detection .
Q. How do electronic effects of fluorine and chlorine impact binding affinity in biological assays?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding modes of fluorinated vs. non-fluorinated analogs against target proteins (e.g., kinase enzymes). Fluorine’s electronegativity may enhance hydrogen bonding .
- Experimental Validation : Perform surface plasmon resonance (SPR) to measure values. A 10–20% increase in affinity for fluorinated derivatives has been observed in similar benzamides .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Resolution Strategy :
- Stability Assay : Incubate the compound in HCl (pH 2–4) at 37°C for 24 hours. Monitor degradation via HPLC-MS. Contradictions may arise from differences in solvent systems (aqueous vs. organic-aqueous mixtures) .
- Mechanistic Insight : The oxan-4-ylsulfanyl group’s susceptibility to acid hydrolysis depends on steric hindrance; bulky substituents near the sulfur atom reduce degradation rates .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
